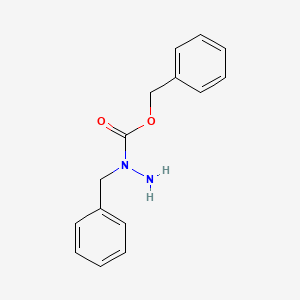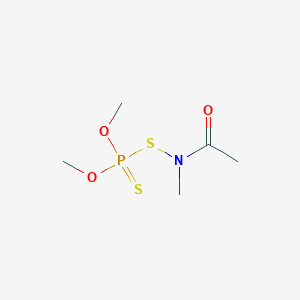
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide, commonly known as dimethoate, is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide involves the reaction of dimethyl phosphorodithioate with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
(CH3O)2P(S)SH+CH3NCO→(CH3O)2P(S)SCH2N(CH3)CO
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphorothioate and N-methylacetamide.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Thiol-containing compounds are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Dimethyl phosphorothioate and N-methylacetamide.
Substitution: Various thiol-substituted derivatives.
Applications De Recherche Scientifique
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential effects on human health and its role in pesticide poisoning.
Industry: Utilized in the formulation of insecticides for agricultural use.
Mécanisme D'action
The primary mechanism of action of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.
Chlorpyrifos: Widely used organophosphate with similar applications but different toxicity profile.
Uniqueness
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to mammals compared to other organophosphates makes it a preferred choice in many agricultural applications.
Propriétés
Numéro CAS |
13123-47-2 |
|---|---|
Formule moléculaire |
C5H12NO3PS2 |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide |
InChI |
InChI=1S/C5H12NO3PS2/c1-5(7)6(2)12-10(11,8-3)9-4/h1-4H3 |
Clé InChI |
HDLMZRWUXQBIAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)SP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

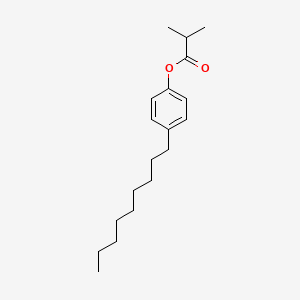
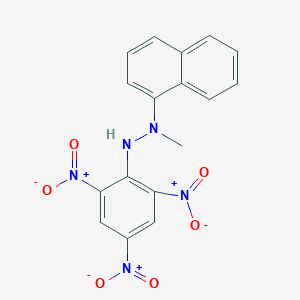
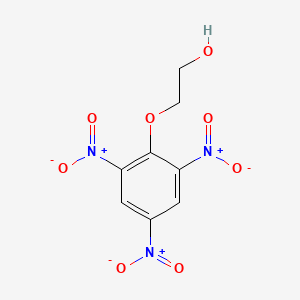


![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)

